molecular formula C7H4ClF3O3S B13306008 2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride

2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride

Cat. No.: B13306008
M. Wt: 260.62 g/mol
InChI Key: VXSMBFZFDSZKPK-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride is a chemical compound that features a benzene ring substituted with difluoromethoxy, fluorine, and sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-3-(difluoromethoxy)benzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. Reactions are typically carried out in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

Scientific Research Applications

2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.

    Material Science: Used in the development of novel materials with specific properties.

    Chemical Biology: Employed in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride depends on its chemical reactivity. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity can be exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives, which may have specific biological activities .

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethoxy)benzenesulfonyl chloride: Similar structure but lacks the additional fluorine atom on the benzene ring.

    2-Fluoro-3-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(Trifluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both difluoromethoxy and fluorine substituents on the benzene ring, which can influence its reactivity and potential applications. The combination of these substituents can enhance the compound’s stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C7H4ClF3O3S

Molecular Weight

260.62 g/mol

IUPAC Name

2-(difluoromethoxy)-3-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)5-3-1-2-4(9)6(5)14-7(10)11/h1-3,7H

InChI Key

VXSMBFZFDSZKPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)OC(F)F)F

Origin of Product

United States

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